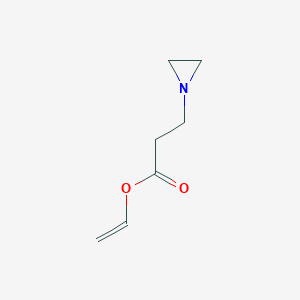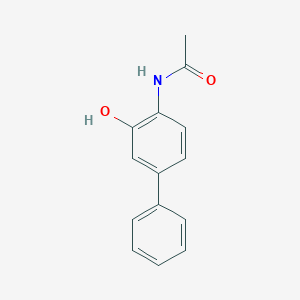
4-Acetamido-3-hydroxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-3-hydroxybiphenyl (AHB) is a synthetic compound that belongs to the class of biphenyl derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. AHB is a versatile compound that exhibits various biological activities, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-hydroxybiphenyl is not fully understood. However, studies have shown that this compound inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. This compound also exhibits anti-viral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the activity of COX-2, which is responsible for inflammation and pain. This compound also exhibits anti-viral activity against HIV and HSV. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
4-Acetamido-3-hydroxybiphenyl has several advantages for lab experiments, including its synthetic accessibility and versatility. This compound can be synthesized through various methods, making it readily available for research purposes. This compound is also a versatile compound that exhibits various biological activities, making it a promising candidate for drug discovery and development. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of 4-Acetamido-3-hydroxybiphenyl. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activities. Additionally, the development of this compound-based drugs for the treatment of inflammation, cancer, and viral infections is a promising direction for future research.
Synthesis Methods
4-Acetamido-3-hydroxybiphenyl can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of this compound. This method involves the reaction of 4-bromoacetanilide with 3-hydroxybiphenyl in the presence of a palladium catalyst and a base.
Scientific Research Applications
4-Acetamido-3-hydroxybiphenyl has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and cancer. This compound also exhibits anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
CAS RN |
13347-44-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxy-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-8-7-12(9-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
InChI Key |
USYQPRSFXFKSHI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Other CAS RN |
4463-22-3 |
synonyms |
N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



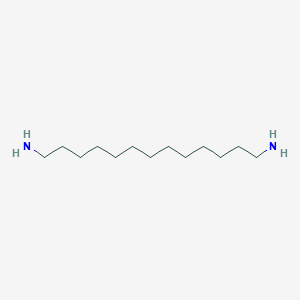

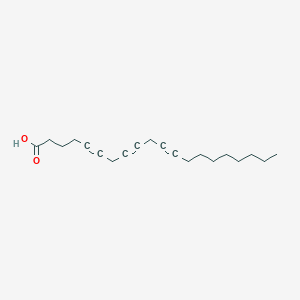
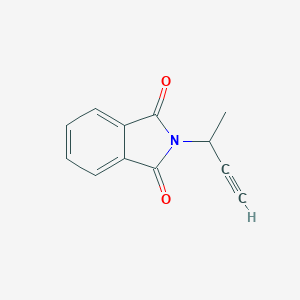

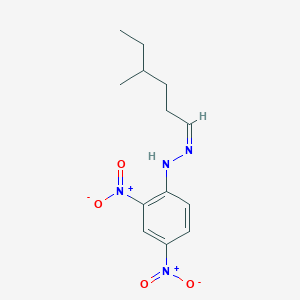



![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)

